

A-A Deep Dive into the Spectroscopic Signature of 8-Methoxyquinolin-6-amine

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Compound of Interest

Compound Name: 8-Methoxyquinolin-6-amine

Cat. No.: B1601045

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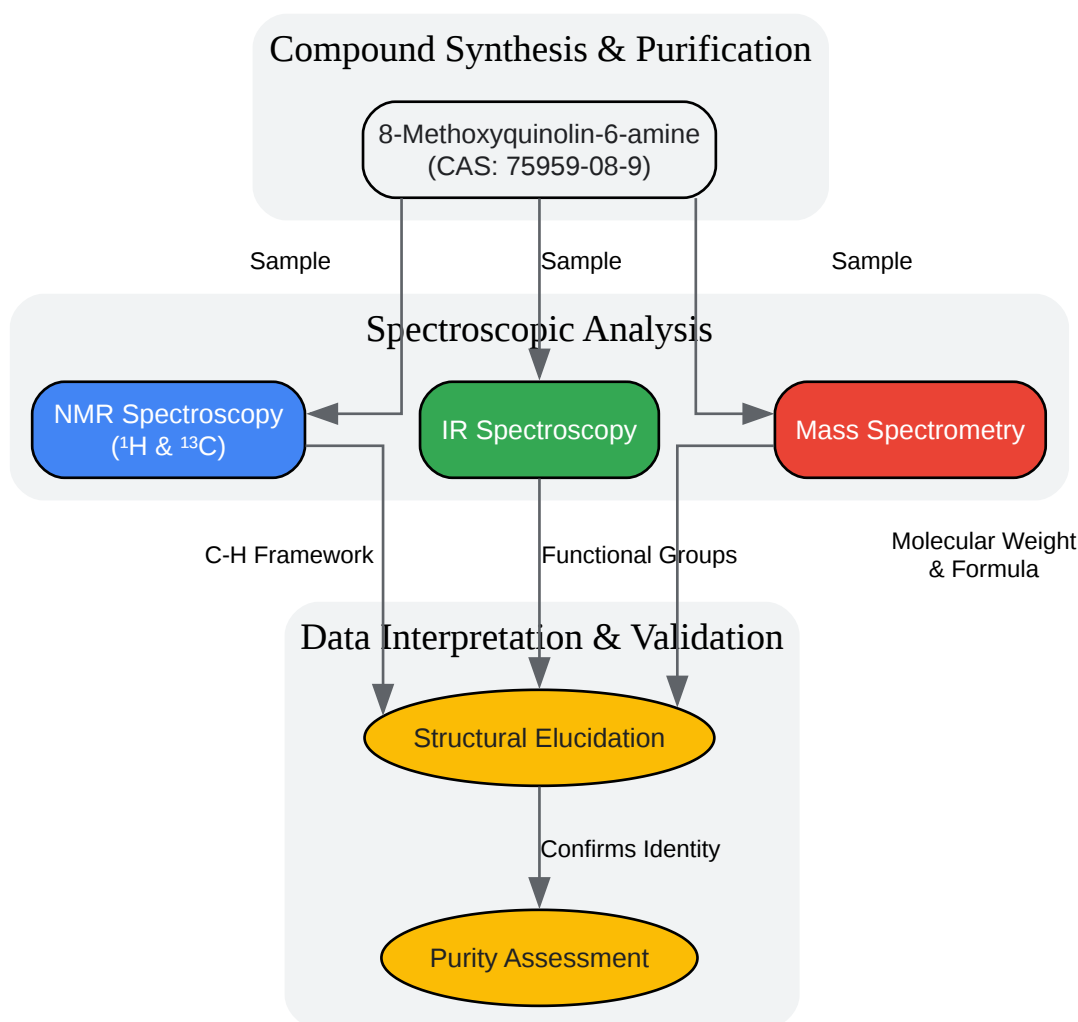
Abstract: **8-Methoxyquinolin-6-amine** (CAS No. 75959-08-9) is a pivotal heterocyclic amine, serving as a crucial structural motif and building block in the synthesis of pharmacologically active compounds.[1][2] Its utility in drug discovery and materials science necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectral data, offering a comprehensive reference for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The specific isomeric arrangement and substitution pattern, such as in **8-Methoxyquinolin-6-amine**, dictates its chemical reactivity and biological activity. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and development.

A multi-technique spectroscopic approach provides a holistic and definitive structural portrait. While NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present. Mass spectrometry complements these by confirming the molecular weight and offering insights into the molecule's stability and fragmentation patterns. This guide will walk through the application of these three pillars of

analytical chemistry to provide a complete spectroscopic signature of **8-Methoxyquinolin-6-amine**.



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Figure 1: Integrated workflow for the spectroscopic analysis of **8-Methoxyquinolin-6-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), it

provides detailed information about the molecular structure, including connectivity and stereochemistry.

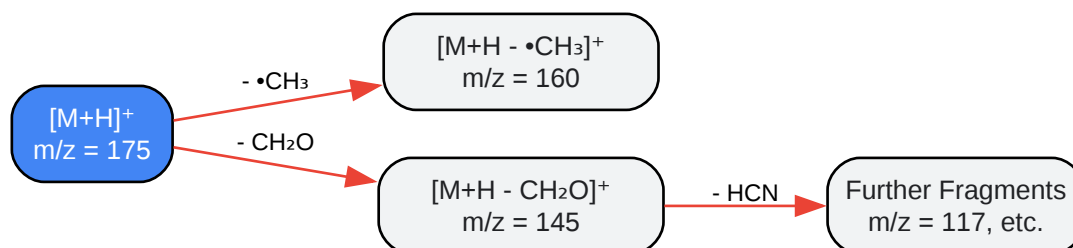
^1H NMR Spectroscopy

Expertise & Rationale: ^1H NMR provides a proton census, revealing the chemical environment, number, and neighboring relationships of every hydrogen atom in the molecule. For **8-Methoxyquinolin-6-amine**, we expect distinct signals for the aromatic protons on the quinoline core, a sharp singlet for the methoxy group protons, and a characteristically broader signal for the amine protons. The choice of solvent is critical; while CDCl_3 is a common choice, a protic solvent like $\text{DMSO}-d_6$ is often superior for observing labile N-H protons, which can sometimes exchange too rapidly to be seen in other solvents.

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **8-Methoxyquinolin-6-amine** in 0.6-0.7 mL of deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$). The use of $\text{DMSO}-d_6$ facilitates the observation of the N-H protons.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Parameters:** Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation & Presentation



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References

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- 2. 8-METHOXYQUINOLIN-6-AMINE CAS#: 75959-08-9 [m.chemicalbook.com]
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